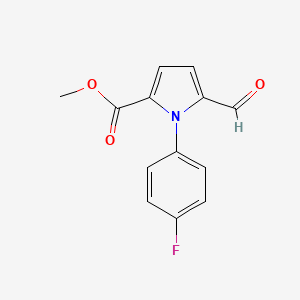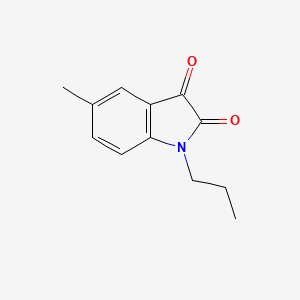
5-Methyl-1-propylindoline-2,3-dione
Vue d'ensemble
Description
5-Methyl-1-propylindoline-2,3-dione, also known as MPID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research. MPID is a heterocyclic compound that belongs to the family of indoline-2,3-diones.
Applications De Recherche Scientifique
1. Structure Characterization
5-Methyl-1-propylindoline-2,3-dione has been studied for its structure characterization using NMR spectroscopy. For instance, research by Dioukhane et al. (2021) focused on the structure of a similar compound, 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, highlighting the role of two-dimensional NMR spectroscopy in elucidating the molecular structure (Dioukhane et al., 2021).
2. Synthesis and Biological Activity
The compound and its derivatives have been synthesized and evaluated for biological activities. Deswal et al. (2020) synthesized derivatives, such as 5-fluoro-1H-indole-2,3-dione-triazoles, exhibiting considerable antibacterial and antifungal potency (Deswal et al., 2020). Karalı (2002) also synthesized 5-nitroindole-2,3-dione derivatives and evaluated their cytotoxicity, finding significant effects against human tumor cell lines (Karalı, 2002).
3. Molecular and Crystal Structure Studies
Research has also focused on the molecular and crystal structure of related compounds. Karalı (2021) analyzed the molecular structure and isomers of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], a compound related to this compound (Karalı, 2021).
4. Non-Purine Xanthine Oxidase Inhibitors and Anti-Inflammatory Agents
Another research avenue is exploring the use of derivatives of this compound as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. Šmelcerović et al. (2013) studied two cyclodidepsipeptides for their inhibitory activity against xanthine oxidase and their anti-inflammatory response (Šmelcerović et al., 2013).
5. Density Functional Theory (DFT) Calculations
Studies like those by Halim and Ibrahim (2017) have used Density Functional Theory (DFT) calculations to investigate the equilibrium geometry, energy of HOMO and LUMO, and electronic structure of related compounds (Halim & Ibrahim, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for indoline-2,3-dione derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, Schiff bases of indoline-2,3-dione have shown promising inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase .
Propriétés
IUPAC Name |
5-methyl-1-propylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQBMUPSVPUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389546 | |
| Record name | SBB038754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63725-87-1 | |
| Record name | SBB038754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
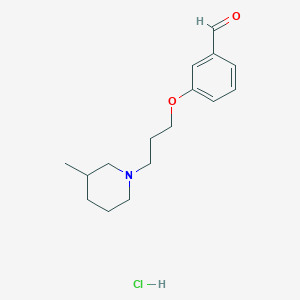
![3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B3023061.png)
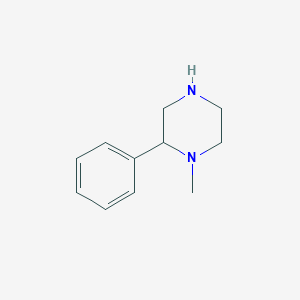

![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)
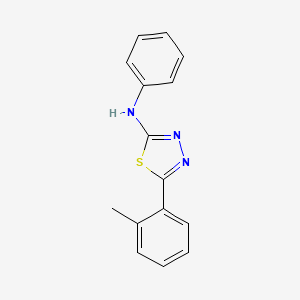
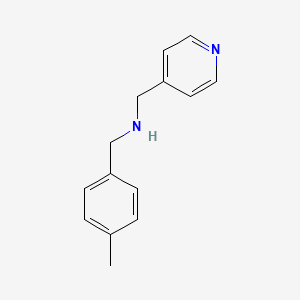
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)

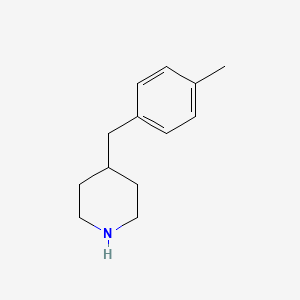

![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)

